![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Overview
Description
The compound “2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical substance with the molecular weight of 264.3 . It is also known by its IUPAC name { [1- (4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3S/c1-17-10-4-2-9 (3-5-10)14-7-6-13-12 (14)18-8-11 (15)16/h2-7H,8H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Green Synthesis Catalyst
A study by Moosavi-Zare et al. (2013) demonstrates the use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of compounds related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This work highlights the potential of such compounds in green chemistry, particularly in the synthesis of pyrazoles under solvent-free conditions (Moosavi-Zare et al., 2013).
Versatile Host for Anions
Nath and Baruah (2012) explored the use of an imidazole-based bisphenol, structurally related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, as a host for anions. Their study provides insight into the potential applications of such compounds in molecular recognition and sensor technologies (Nath & Baruah, 2012).
Corrosion Inhibition
Research by Krim et al. (2016) discusses the synthesis of imidazole derivatives, including compounds related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, for corrosion protection. This study highlights the effectiveness of these compounds in inhibiting corrosion of mild steel in acidic environments (Krim et al., 2016).
Spectroscopic Characterization and Computational Study
Hossain et al. (2018) conducted a combined experimental and computational study on newly synthesized imidazole derivatives, closely related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This research provides valuable insights into the reactivity properties of these compounds, potentially useful in various scientific fields (Hossain et al., 2018).
Synthesis and Antimicrobial Evaluation
Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a compound structurally related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This study demonstrates the potential of such compounds in the development of new antimicrobial agents (Noolvi et al., 2016).
Fluorescent Compound for Metal Ion Detection
Li Rui-j (2013) synthesized a compound related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid for the selective detection of Co2+ ions. This research indicates the potential application of such compounds in the development of new fluorescent chemical sensors (Li Rui-j, 2013).
Antiprotozoal Activity
Pérez-Villanueva et al. (2013) synthesized a series of benzimidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, showing strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This highlights the therapeutic potential of compounds similar to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (Pérez-Villanueva et al., 2013).
Synthesis of Dioxetanes
Watanabe et al. (2010) reported the synthesis of sulfanyl-substituted bicyclic dioxetanes, related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This study provides insights into the application of these compounds in chemiluminescence and related fields (Watanabe et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various biological targets through hydrogen bonding and π-π stacking . The presence of a methoxyphenyl group could potentially influence the compound’s interaction with its targets .
Pharmacokinetics
The presence of a methoxyphenyl group could potentially influence the compound’s bioavailability .
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGORYEWJIPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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